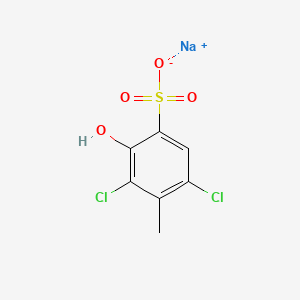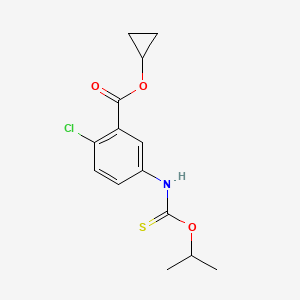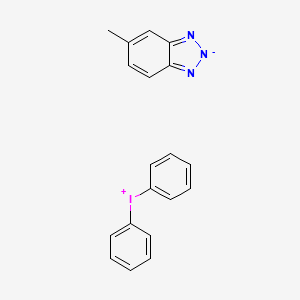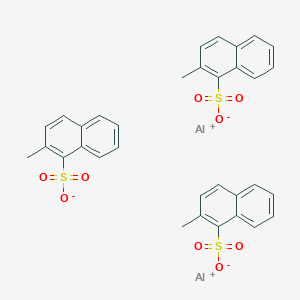
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is a chemical compound with the molecular formula C7H5Cl2NaO4S. It is a derivative of toluene, characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulphonic acid group in its structure. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt typically involves the chlorination of 3-hydroxytoluene followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and sulfonating agents like sulfuric acid or oleum. The reaction is carried out under controlled temperatures to ensure the selective substitution of chlorine atoms at the 2 and 6 positions of the toluene ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same chlorination and sulfonation steps but is optimized for large-scale production. The final product is purified through crystallization or other separation techniques to obtain the sodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or the sulfonic acid group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dechlorinated or desulfonated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include oxidative stress responses, signal transduction, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid, sodium salt
- 2,4-Dichloro-3-hydroxytoluene-5-sulphonic acid, sodium salt
Uniqueness
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers different selectivity and potency in various applications, making it a valuable tool in scientific research.
Propiedades
Número CAS |
94022-24-9 |
|---|---|
Fórmula molecular |
C7H5Cl2NaO4S |
Peso molecular |
279.07 g/mol |
Nombre IUPAC |
sodium;3,5-dichloro-2-hydroxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H6Cl2O4S.Na/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9;/h2,10H,1H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
KPTUGWHDNJZNKW-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C(=C1Cl)O)S(=O)(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)





